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Compound of Interest

Compound Name: Vibralactone B

Cat. No.: B593315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and comparison of three distinct

and notable strategies for the total synthesis of (±)-Vibralactone B, a natural product with

significant potential in drug development due to its inhibitory activity against pancreatic lipase

and other enzymes. The methodologies developed by the research groups of Snider, Brown,

and Nelson are detailed, offering insights into different synthetic approaches to this challenging

target.

Introduction to (±)-Vibralactone B
Vibralactone, first isolated from the basidiomycete Boreostereum vibrans, is a terpenoid natural

product characterized by a unique fused β-lactone ring system.[1][2] Its biological activity,

particularly the inhibition of pancreatic lipase with an IC50 of 0.4 μg/mL, has made it an

attractive target for total synthesis.[1][2] Such synthetic efforts are crucial for producing

Vibralactone and its analogs for further biological evaluation and as potential therapeutic

agents. This document outlines and compares three key strategies for the total synthesis of

racemic Vibralactone B.

Comparative Overview of Synthetic Strategies
The total syntheses of (±)-Vibralactone B by Snider, Brown, and Nelson showcase a variety of

synthetic disconnections and key transformations. A summary of these approaches is

presented below for easy comparison.
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Parameter Snider Strategy Brown Strategy Nelson Strategy

Total Steps 10 11
5 (from a known

precursor)

Overall Yield 9% 16%
Not explicitly stated,

but concise

Key Reactions

Birch Reductive

Alkylation,

Intramolecular Aldol

Reaction, Late-stage

Lactonization

Diastereoselective

Allylation, Pd-

catalyzed Deallylative

β-Lactonization,

Wacker Oxidation

Photochemical

Valence

Isomerization,

Cyclopropanation,

Ring Expansion

Starting Materials
Methyl 2-

methoxybenzoate
Malonic acid 3-prenyl-pyran-2-one

Asymmetric Potential
Demonstrated (11

steps, 4.8% yield)

Not demonstrated for

the racemic synthesis

Not explicitly

demonstrated

Detailed Synthetic Strategies and Protocols
This section provides a detailed description of each synthetic strategy, including the key

experimental protocols and visualizations of the synthetic pathways.

The Snider Synthesis: A Convergent Approach
The first total synthesis of (±)-Vibralactone was reported by Snider and coworkers in 2008.[3][4]

Their strategy relies on a robust Birch reductive alkylation to set the all-carbon quaternary

center and a late-stage lactonization to form the strained β-lactone ring.

Convergent Strategy: The synthesis builds complexity from a readily available aromatic

starting material.

Robust Key Reactions: Employs well-established reactions like the Birch reduction and aldol

condensation.

Asymmetric Variant: An enantioselective synthesis was also developed using a chiral

auxiliary.[1]
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Caption: The Snider total synthesis of (±)-Vibralactone.

To a solution of methyl 2-methoxybenzoate in a mixture of THF and liquid ammonia at -78 °C

is added sodium metal in portions until a persistent blue color is observed.

Prenyl bromide is then added, and the reaction is stirred for 1 hour.

The reaction is quenched with ammonium chloride and allowed to warm to room

temperature.

After workup and purification by column chromatography, the desired methyl 6-oxo-1-prenyl-

2-cyclohexenecarboxylate is obtained.

The Brown Synthesis: A Diastereoselective Approach
In 2016, the Brown research group reported an 11-step total synthesis of (±)-Vibralactone with

a 16% overall yield.[1][4] A key feature of this synthesis is a novel palladium-catalyzed

deallylative β-lactonization.

High Diastereoselectivity: The synthesis employs a highly diastereoselective allylation to set

a key stereocenter.[1]

Novel Lactonization: A palladium-catalyzed deallylative cyclization provides an efficient route

to the strained β-lactone ring.[1][5]

Linear Sequence: The synthesis proceeds in a linear fashion from simple starting materials.

Malonic acid α-formyl ester with
quaternary center

Multi-step sequence β-hydroxyester

Diastereoselective
allylation β-lactone intermediate

Pd-catalyzed
deallylative β-lactonization (±)-Vibralactone

Aldehyde-selective
Wacker oxidation and aldol condensation
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Caption: The Brown total synthesis of (±)-Vibralactone.

To a solution of the secondary alcohol precursor in THF is added methanesulfonyl chloride

and triethylamine at 0 °C.

After stirring for 30 minutes, the reaction mixture is filtered and the filtrate is concentrated.

The resulting mesylate is dissolved in THF and treated with a catalytic amount of Pd(PPh3)4

and phenyltributylstannane.

The reaction is heated to reflux for 2 hours.

After cooling to room temperature, the reaction is quenched with water and extracted with

ethyl acetate.

Purification by flash chromatography affords the desired β-lactone.[5]

The Nelson Synthesis: A Concise Photochemical
Approach
The Nelson group developed a highly concise, five-step total synthesis of (±)-Vibralactone,

which was reported in 2019.[3][6] This elegant route utilizes a key photochemical valence

isomerization to rapidly construct the core of the molecule.

Conciseness: The synthesis is the shortest reported to date, proceeding in just five steps

from a known pyrone.[3][6]

Photochemistry: A photochemical [2+2] cycloaddition is employed to form the bicyclic core

and set the quaternary stereocenter.[3]

Strain-Release Strategy: The synthesis leverages the strain of a housane intermediate to

drive a key ring-expansion step.

3-prenyl-pyran-2-one Oxabicyclo[2.2.0]hexenone

Photochemical
valence isomerization Strained housane intermediateCyclopropanation Cyclopentene intermediateRing expansion (±)-VibralactoneReduction
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Caption: The Nelson total synthesis of (±)-Vibralactone.

A solution of 3-prenyl-pyran-2-one in acetone is irradiated with 300 nm light in a

photochemical reactor.[1]

The reaction is monitored by TLC until the starting material is consumed.

The solvent is removed under reduced pressure, and the resulting residue is purified by

column chromatography to yield the oxabicyclo[2.2.0]hexenone product.

Biological Activity and Targets
Vibralactone exhibits a range of biological activities, primarily as an enzyme inhibitor.

Understanding its targets is crucial for its development as a therapeutic agent.

Pancreatic Lipase: Vibralactone is a potent inhibitor of pancreatic lipase, an enzyme

responsible for the breakdown of dietary fats.[1][2] This activity makes it a potential

candidate for the treatment of obesity.

Caseinolytic Peptidase (ClpP): It has been shown to be a covalent inhibitor of the bacterial

enzyme ClpP, which is essential for the virulence of some pathogenic bacteria, such as

Listeria monocytogenes.

Acyl-protein Thioesterases (APT1 and APT2): Activity-based protein profiling has revealed

that Vibralactone also targets these enzymes, which are involved in cellular signaling

pathways.

The strained β-lactone ring of Vibralactone is key to its inhibitory activity. It acts as an

electrophilic "warhead" that can be attacked by nucleophilic residues (such as serine) in the

active site of its target enzymes, leading to covalent modification and irreversible inhibition.
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Caption: Biological targets and associated pathways of Vibralactone.

Conclusion
The total synthesis of (±)-Vibralactone B has been successfully achieved through several

distinct and innovative strategies. The approaches developed by Snider, Brown, and Nelson

each offer unique advantages in terms of convergency, stereocontrol, and efficiency. These

synthetic routes provide a valuable platform for the production of Vibralactone and its

derivatives, enabling further investigation into their biological activities and potential as

therapeutic agents. The detailed protocols and comparative analysis presented in these

application notes are intended to serve as a valuable resource for researchers in the fields of

organic synthesis, medicinal chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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